

An In-Depth Technical Guide to the Physicochemical Properties of 3',4'-Dihydroxyacetophenone

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Compound of Interest

Compound Name: 3',4'-Dihydroxyacetophenone

Cat. No.: B073281

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dihydroxyacetophenone, also known as acetopyrocatechol or piceol, is a phenolic compound that has garnered significant interest in the scientific community. It is a naturally occurring molecule found in various plant species, including *Picea schrenkiana*, and is recognized for its diverse biological activities.^{[1][2]} As an active constituent in some traditional medicines, it has been investigated for its antioxidant, anti-inflammatory, and cardioprotective properties.^[3] This technical guide provides a comprehensive overview of the core physicochemical properties of **3',4'-Dihydroxyacetophenone**, detailed experimental protocols for their determination, and a visualization of its key biological signaling pathways. This information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical data for **3',4'-Dihydroxyacetophenone** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	1-(3,4-dihydroxyphenyl)ethanone	[4][5]
Synonyms	4-Acetylcatechol, Acetopyrocatechol, Pungenol, Qingxintong	[4][6][7]
Chemical Formula	C ₈ H ₈ O ₃	[5][8]
Molecular Weight	152.15 g/mol	[4][8]
Appearance	Off-White to Beige Solid/Crystal Powder	[6][9]
Melting Point	116 - 122 °C	[4][8][9][10]
Boiling Point	127-133 °C (at 11 Torr); 372.41 °C (at 760 mmHg, est.)	[6][10][11]
Water Solubility	6.943 x 10 ⁴ mg/L at 25 °C (est.)	[11]
Solubility	Soluble in DMSO, Slightly Soluble in Methanol	[6][10]
pKa	~7.9 - 8.0 (Predicted)	[6][12]
logP (o/w)	1.056 - 1.5 (est.)	[4][11]

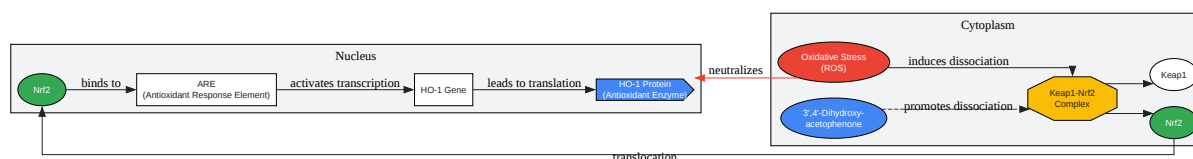
Biological Activity and Signaling Pathways

3',4'-Dihydroxyacetophenone exhibits notable biological effects, primarily attributed to its antioxidant and enzyme-inhibiting activities.

Antioxidant Activity via the Nrf2/HO-1 Pathway

One of the key mechanisms underlying the antioxidant effects of **3',4'-Dihydroxyacetophenone** is its ability to modulate the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, this compound can promote the dissociation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) from its inhibitor Keap1. Once released,

Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes, such as Heme Oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative damage.[3][13]

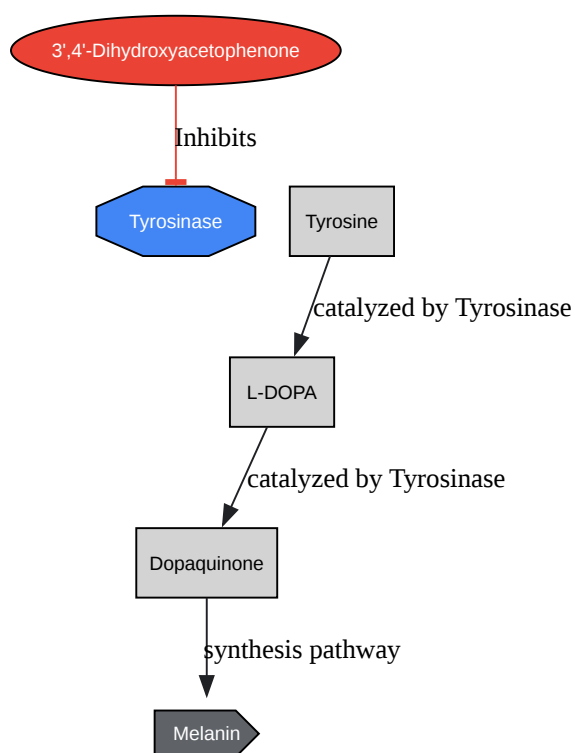


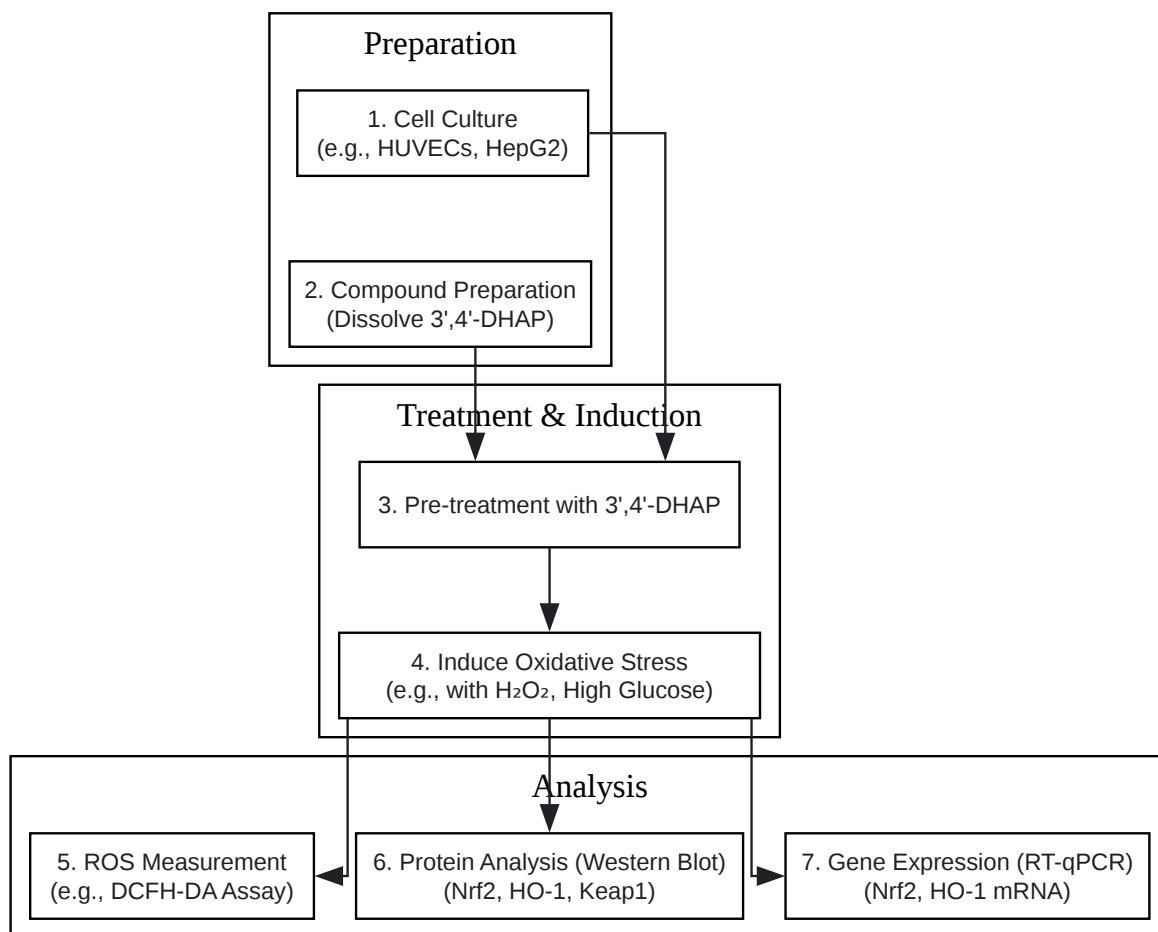
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Nrf2/HO-1 signaling pathway activation by **3',4'-Dihydroxyacetophenone**.

Inhibition of Tyrosinase

3',4'-Dihydroxyacetophenone has also been identified as a potent inhibitor of tyrosinase, a key enzyme in the biosynthesis of melanin.[1][2] By suppressing tyrosinase activity, it can reduce melanin production, making it a compound of interest for applications in dermatology and cosmetology for treating hyperpigmentation disorders. This inhibitory action is also linked to the modulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanin synthesis.[1]





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